molecular formula C22H22O5 B11153165 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B11153165
M. Wt: 366.4 g/mol
InChI Key: DGRZYJXFKARKAF-UHFFFAOYSA-N
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Description

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a synthetic organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol and 4-methoxybenzoic acid.

    Esterification Reaction: The key step involves the esterification of 4-butyl-8-methyl-2-oxo-2H-chromen-7-ol with 4-methoxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane.

    Purification: The crude product is purified using column chromatography to obtain the desired ester in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to replace specific substituents on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s coumarin core structure makes it a potential candidate for drug development, particularly for its anti-inflammatory, anticoagulant, and anticancer properties.

    Biological Studies: It can be used as a probe in biological assays to study enzyme interactions and cellular pathways.

    Material Science: The compound’s unique structure allows it to be used in the development of fluorescent materials and sensors.

    Industrial Applications: It can be utilized in the synthesis of other complex organic molecules and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes such as cytochrome P450, affecting their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways related to inflammation, apoptosis, and cell proliferation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-8-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate stands out due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 4-methoxybenzoate group may enhance its solubility and interaction with biological targets compared to other similar compounds.

Properties

Molecular Formula

C22H22O5

Molecular Weight

366.4 g/mol

IUPAC Name

(4-butyl-8-methyl-2-oxochromen-7-yl) 4-methoxybenzoate

InChI

InChI=1S/C22H22O5/c1-4-5-6-16-13-20(23)27-21-14(2)19(12-11-18(16)21)26-22(24)15-7-9-17(25-3)10-8-15/h7-13H,4-6H2,1-3H3

InChI Key

DGRZYJXFKARKAF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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